N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide
Description
N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide is a complex organic compound that features a unique combination of an indene moiety, a sulfonamide group, and a propanamide group
Properties
IUPAC Name |
N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-20(24)21-16-8-10-17(11-9-16)27(25,26)22(13-14-23)19-12-7-15-5-3-4-6-18(15)19/h3-6,8-11,19,23H,2,7,12-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOMSNFNKXXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)C2CCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylbutadiene, under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxyethyl-indene intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Propanamide Formation: Finally, the propanamide group is introduced by reacting the sulfonamide intermediate with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.
Biological Studies: The compound can be used to study the interactions of sulfonamide groups with biological targets, such as enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound could potentially inhibit enzymes involved in inflammatory pathways or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,3-dihydro-1H-inden-1-yl)sulfamoyl]phenyl]acetamide
- N-[4-(2,3-dihydro-1H-inden-1-yl)sulfamoyl]phenyl]butanamide
Uniqueness
N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds without this group. This structural feature may enhance its solubility and interaction with biological targets, making it a more versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
